molecular formula C30H58O8 B13825711 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate

Cat. No.: B13825711
M. Wt: 546.8 g/mol
InChI Key: UTYUTZPQBPCWIP-KTKRTIGZSA-N
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Description

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate is a complex organic compound with a long chain of ethylene glycol units and an unsaturated fatty acid ester. This compound is known for its unique structure, which combines hydrophilic and hydrophobic properties, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate typically involves the esterification of 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol with (Z)-octadec-9-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and selectivity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: Employed in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Medicine: Investigated for its potential use in the development of lipid-based drug carriers and as a component in topical formulations.

    Industry: Utilized in the production of cosmetics, personal care products, and lubricants.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate involves its ability to interact with both hydrophilic and hydrophobic environments. The ethylene glycol chain provides hydrophilicity, while the octadec-9-enoate moiety offers hydrophobic interactions. This dual nature allows the compound to form micelles and vesicles, which can encapsulate and transport hydrophobic molecules. The molecular targets and pathways involved include interactions with cell membranes and lipid bilayers, facilitating the delivery of encapsulated substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate is unique due to its combination of a long ethylene glycol chain and an unsaturated fatty acid ester. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C30H58O8

Molecular Weight

546.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate

InChI

InChI=1S/C30H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(32)38-29-28-37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-31/h9-10,31H,2-8,11-29H2,1H3/b10-9-

InChI Key

UTYUTZPQBPCWIP-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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